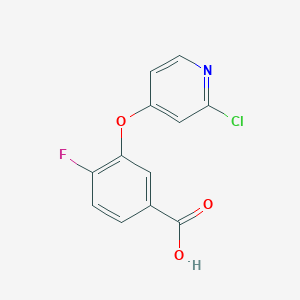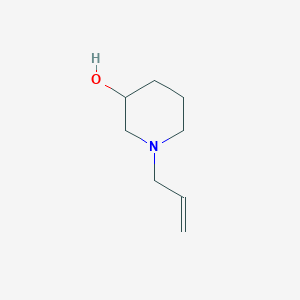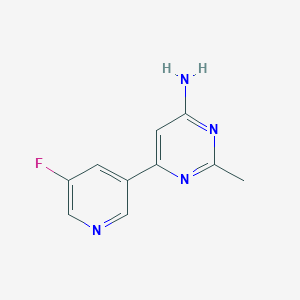
6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-amine, involves several methods. These include the Umemoto reaction, Balts-Schiemann reaction, and substitution reactions . The synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and fluoropyridines fused with carbo-, heterocycles are also presented .Molecular Structure Analysis
The molecular structure of 6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-amine can be represented by the formula C6H7FN2 . The molecular weight of this compound is 126.13 .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-amine include a molecular weight of 126.13 and a molecular formula of C6H7FN2 . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 194.6±25.0 °C at 760 mmHg, and a vapour pressure of 0.4±0.4 mmHg at 25°C .Aplicaciones Científicas De Investigación
Agricultural Chemical Development
The introduction of fluorine atoms into lead structures is a common modification to develop new agricultural products with improved physical, biological, and environmental properties . 6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-amine could serve as a building block for the synthesis of novel compounds with potential use as pesticides or herbicides, leveraging the unique properties imparted by the fluorine atom.
Synthesis of Fluorinated Pyridines
Fluorinated pyridines are compounds with interesting physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents. This compound can be a precursor in the synthesis of various fluoropyridines, which are less reactive than their chlorinated and brominated analogues and have reduced basicity, making them valuable in medicinal chemistry .
Pharmaceutical Intermediate
As a pharmaceutical intermediate, this compound can be used in the synthesis of various drugs . Its role as an intermediate means it can be a key component in the creation of active pharmaceutical ingredients (APIs), which are the essential substances in medications that produce the intended effects.
Imaging Agent Development
The compound’s potential for substitution with Fluorine-18 makes it a candidate for the development of imaging agents for biological applications . These imaging agents can be used to track the distribution and accumulation of drugs within the body, providing valuable information for drug development and pharmacokinetics studies.
Mecanismo De Acción
- By increasing cGMP levels, vericiguat enhances vasodilation, reduces cardiac afterload, and improves cardiac contractility .
- Vericiguat bridges this gap by directly stimulating sGC, ensuring adequate cGMP levels and maintaining cardiovascular homeostasis .
Target of Action:
- Vericiguat directly stimulates sGC (soluble guanylate cyclase), which is a key component of the NO-sGC-cGMP signaling pathway. sGC enzymes, found in vascular smooth muscle cells and other cell types, catalyze the synthesis of cyclic guanosine monophosphate (cGMP) in response to nitric oxide (NO) activation. cGMP acts as a second messenger, regulating downstream signaling cascades involved in cardiovascular function .
Mode of Action:
Biochemical Pathways:
Pharmacokinetics:
- Vericiguat is orally administered and well-absorbed. It distributes widely in tissues. Vericiguat undergoes hepatic metabolism. Elimination occurs primarily via feces.
Result of Action:
- Increased cGMP levels lead to vasodilation, reduced cardiac workload, and improved cardiac function. Enhanced contractility, reduced hypertrophy, and improved overall cardiac performance .
Action Environment:
- Vericiguat’s efficacy and stability may be influenced by factors such as pH, temperature, and oxidative stress. Consider patient-specific conditions (e.g., renal function, concomitant medications) affecting vericiguat’s action .
Propiedades
IUPAC Name |
6-(5-fluoropyridin-3-yl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4/c1-6-14-9(3-10(12)15-6)7-2-8(11)5-13-4-7/h2-5H,1H3,(H2,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCESVRFAIXLJCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)C2=CC(=CN=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



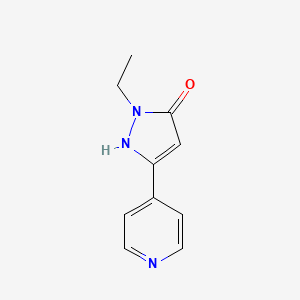
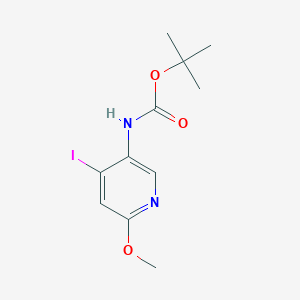
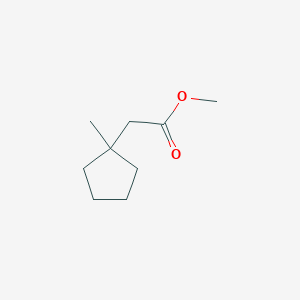
![3-[4-(2-Pyridinyl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B1466832.png)
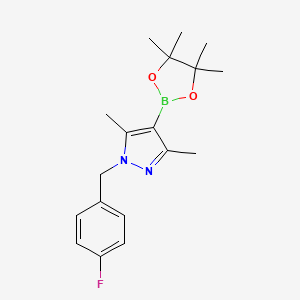

![tert-butyl 5-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1466840.png)
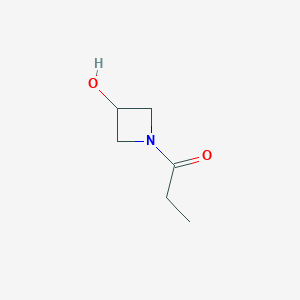


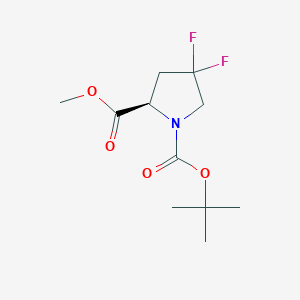
![4,7-Bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B1466847.png)
